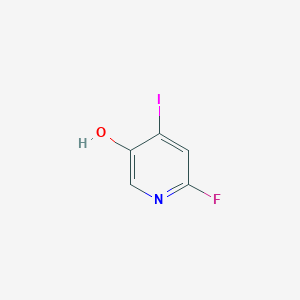

5-(azidomethyl)-1H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Azidomethyl)-1H-1,2,3-triazole is a thymidine analogue . Analogs of this series have insertional activity towards replicated DNA. They can be used to label cells and track DNA synthesis . 5-(Azidomethyl)-1H-1,2,3-triazole is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

The synthesis of 5-(azidomethyl)-1H-1,2,3-triazole involves a two-step protocol to produce 5-(3-azidoprop-1-en-2-yl)benzo[d][1,3]dioxole 4 from the natural product safrole . The method yielded the expected α-azidomethyl styrene 4, in good yield, via a dearomative rearrangement .

Molecular Structure Analysis

The molecular structure of 5-(azidomethyl)-1H-1,2,3-triazole is comprised of a tetrazole ring bonded to a phenyl group, which incorporates another phenyl group at its ortho-position . The differences between the compounds are at the para-position of the second phenyl ring .

Chemical Reactions Analysis

One of the azido impurities, 5-(4’ (azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole, also known as azidomethyl-biphenyl-tetrazole (AZBT), can form during the manufacturing of the active ingredient in some sartan medications, e.g. olmesartan, losartan, irbesartan, valsartan, and candesartan .

作用機序

Safety and Hazards

The safety data sheet for a similar compound, 5-[4-(Azidomethyl)[1,1?-biphenyl]-2-yl]-2H-tetrazole, indicates that it causes skin irritation, serious eye irritation, and may cause drowsiness or dizziness . It is also suspected of causing cancer and causes damage to organs through prolonged or repeated exposure .

将来の方向性

There is a growing interest in developing more efficient synthetic alternatives for the synthesis of nitrogen-containing allylic compounds . This includes the development of a versatile synthetic method for the production of organic azides . Allylic azides are highly valuable starting materials, intermediates, and building blocks in a wide range of organic transformations .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(azidomethyl)-1H-1,2,3-triazole involves the reaction of propargyl alcohol with sodium azide in the presence of copper(I) sulfate and sodium ascorbate to form 5-(azidomethyl)-1H-1,2,3-triazole.", "Starting Materials": [ "Propargyl alcohol", "Sodium azide", "Copper(I) sulfate", "Sodium ascorbate" ], "Reaction": [ "Add propargyl alcohol to a round-bottom flask", "Add sodium azide to the flask", "Add copper(I) sulfate to the flask", "Add sodium ascorbate to the flask", "Heat the mixture at 80°C for 24 hours", "Cool the mixture to room temperature", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure", "Purify the product by column chromatography" ] } | |

CAS番号 |

861099-35-6 |

製品名 |

5-(azidomethyl)-1H-1,2,3-triazole |

分子式 |

C3H4N6 |

分子量 |

124.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。